Tris(tetrabutylammonium) hydrogen pyrophosphate

Catalog No.
S1523536
CAS No.
76947-02-9
M.F
C48H109N3O7P2
M. Wt
902.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tetrabutylammonium) hydrogen pyrophosphate

CAS Number

76947-02-9

Product Name

Tris(tetrabutylammonium) hydrogen pyrophosphate

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium

Molecular Formula

C48H109N3O7P2

Molecular Weight

902.3 g/mol

InChI

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3

InChI Key

BMTUFQKYWWLCLC-UHFFFAOYSA-K

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]

Synonyms

Tris(tetrabutylammonium) Pyrophosphate; Tris(N,N,N-tributyl-1-butanaminium) Diphosphate

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]

Nucleophilic Reagent in Organic Synthesis:

Tris(tetrabutylammonium) hydrogen pyrophosphate acts as a nucleophile in organic synthesis. Its ability to donate an electron pair makes it useful for various reactions, including:

  • Formation of cyclic adducts: It reacts with isopropyl alcohol to form cyclic adducts, which can be further isolated as acetonitrile salts. Source: Biosynth product page on Tris(tetrabutylammonium) hydrogen pyrophosphate:

Tris(tetrabutylammonium) hydrogen pyrophosphate is a quaternary ammonium salt characterized by the molecular formula C48H109N3O7P2C_{48}H_{109}N_3O_7P_2 and a molecular weight of approximately 902.34 g/mol. This compound is primarily utilized as a reagent in biochemical and chemical applications, particularly in pyrophosphorylation reactions. Its structure consists of three tetrabutylammonium groups attached to a hydrogen pyrophosphate moiety, making it highly soluble in organic solvents and water, which enhances its utility in various chemical processes .

TTAPP doesn't have a direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the reactive pyrophosphate group. During pyrophosphorylation reactions (Eq. 1), the tetrabutylammonium cation acts as a spectator, while the pyrophosphate anion, due to its high energy P-O-P bond, readily transfers a phosphate group to the nucleophile (R-OH).

  • Wear gloves, safety glasses, and a lab coat when handling TTAPP.
  • Avoid inhalation of dust or fumes.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from light and moisture.

  • Pyrophosphorylation: This compound is instrumental in transferring pyrophosphate groups to substrates, which is crucial in various biochemical pathways, including nucleotide synthesis and energy metabolism.
  • Reactions Involving Isoprenoid Derivatives: It facilitates reactions with isoprenoid compounds, which are vital for the synthesis of terpenes and steroids .

The compound acts as a source of pyrophosphate ions, promoting nucleophilic attack on electrophiles during these reactions.

The synthesis of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves:

  • Preparation of Tetrabutylammonium Hydroxide: This is achieved by reacting tetrabutylamine with a strong base like sodium hydroxide.
  • Formation of Pyrophosphate: Mixing phosphoric acid with phosphoric anhydride can generate pyrophosphate ions.
  • Neutralization: The tetrabutylammonium hydroxide is then reacted with the pyrophosphate solution to yield Tris(tetrabutylammonium) hydrogen pyrophosphate through neutralization and crystallization processes.

These methods ensure high purity and yield of the compound, making it suitable for laboratory use .

Tris(tetrabutylammonium) hydrogen pyrophosphate has diverse applications, including:

  • Biochemical Research: Used as a reagent for studying enzyme kinetics and mechanisms involving pyrophosphorylation.
  • Synthetic Chemistry: Acts as a catalyst or reagent in organic synthesis, particularly in reactions involving nucleophiles.
  • Pharmaceutical Development: Potentially useful in drug formulation processes where pyrophosphate groups are relevant .

Interaction studies involving Tris(tetrabutylammonium) hydrogen pyrophosphate focus on its reactivity with various substrates. These studies often examine how the compound influences enzyme activity or interacts with biomolecules. For instance, it may alter the stability or activity of enzymes that utilize ATP or GTP by providing an alternative source of phosphate groups .

Several compounds share structural or functional similarities with Tris(tetrabutylammonium) hydrogen pyrophosphate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium phosphateC16H36N1O4PC_{16}H_{36}N_1O_4PUsed as a phase transfer catalyst
Tetrabutylammonium pyrophosphateC16H36N1O7P2C_{16}H_{36}N_1O_7P_2Similar reactivity but without hydrogen
Disodium hydrogen phosphateNa2HPO4Na_2HPO_4Commonly used buffer in biological systems
Ammonium dihydrogen phosphateNH4H2PO4NH_4H_2PO_4Used as a fertilizer and buffering agent

Uniqueness: Tris(tetrabutylammonium) hydrogen pyrophosphate stands out due to its tri-quaternary ammonium structure, which enhances solubility and reactivity compared to its counterparts. Its specific application in biochemical pathways involving pyrophosphorylation further distinguishes it from other similar compounds.

TTAP was first reported in 1981 as a novel reagent for synthesizing allylic pyrophosphate esters. Its development addressed the limitations of traditional pyrophosphate salts, which exhibited poor solubility in nonpolar solvents. By substituting inorganic cations with tetrabutylammonium ions, researchers achieved a reagent compatible with acetonitrile and dimethyl sulfoxide, thereby expanding the scope of phosphorylation reactions. This innovation aligned with the growing demand for reagents facilitating nucleophilic substitutions in organic media, particularly in palladium-catalyzed processes like the Tsuji–Trost reaction.

Significance in Phosphorylation Chemistry

TTAP’s significance lies in its dual role as both a phosphorylating agent and a stabilizing counterion. Unlike sodium or potassium pyrophosphates, TTAP’s organic cations prevent aggregation in hydrophobic environments, enabling efficient transfer of pyrophosphate groups to substrates such as nucleotides and terpenoids. This property has proven critical in synthesizing bioactive molecules like isopentenyl pyrophosphate, a key intermediate in terpene biosynthesis.

Position in Modern Synthetic Methodologies

In contemporary synthesis, TTAP is indispensable for preparing nucleotide 5’-O-triphosphates (NTPs) and deoxyribonucleotide triphosphates (dNTPs), which are essential for polymerase chain reactions (PCR) and DNA sequencing. Its utility extends to asymmetric catalysis, where it facilitates enantioselective allylic alkylations by stabilizing π-allyl palladium intermediates.

Comparative Analysis with Other Pyrophosphate Reagents

TTAP outperforms other pyrophosphate reagents in organic solubility and stability. For instance:

ReagentSolubility in CH₃CNHygroscopicityApplications
TTAPHighModerateNucleotide synthesis, Tsuji–Trost
Sodium pyrophosphateLowLowBuffer solutions, detergents
PPN pyrophosphateModerateLowNTP synthesis under anhydrous conditions
Bis(tetrabutylammonium) pyrophosphateHighHighPhosphorylation of sterically hindered substrates

TTAP’s balance of solubility and manageable hygroscopicity makes it preferable for reactions requiring precise stoichiometry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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